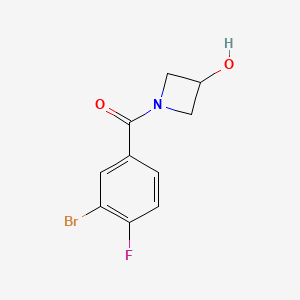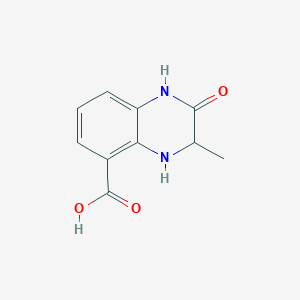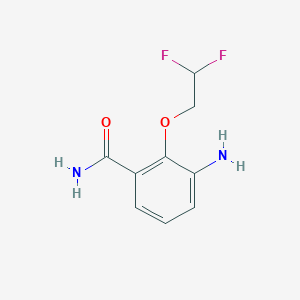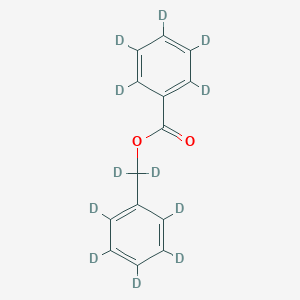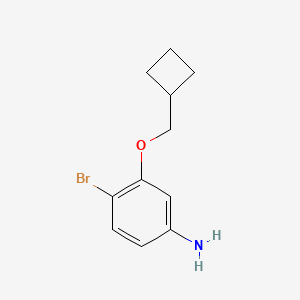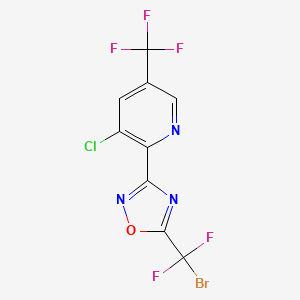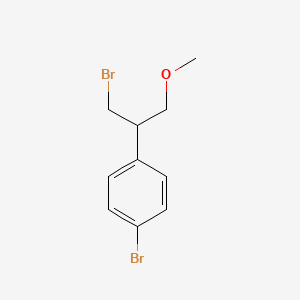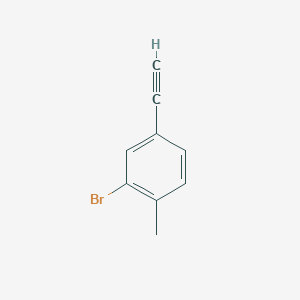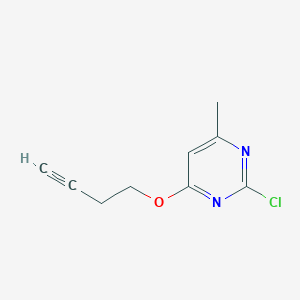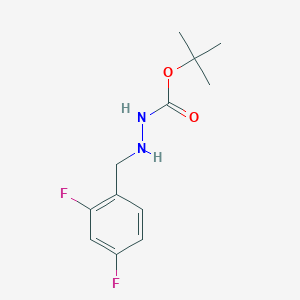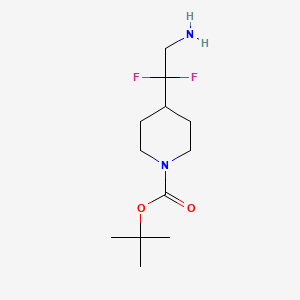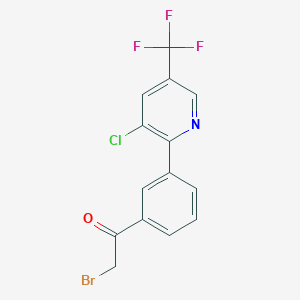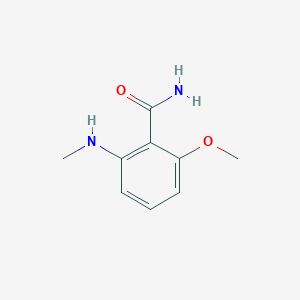
2-Methoxy-6-(methylamino)benzamide
Descripción general
Descripción
2-Methoxy-6-(methylamino)benzamide, also known as 2-MMAB, is a chemical compound that has been studied for its potential applications in the scientific field. This compound has a variety of properties that make it a promising material for research and experimentation.
Aplicaciones Científicas De Investigación
Neuroleptic Activity
2-Methoxy-6-(methylamino)benzamide and related compounds have been investigated for their neuroleptic activity. For example, in a study conducted by Iwanami et al. (1981), benzamides were synthesized and evaluated for inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptic drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).
Molecular Structure and Antioxidant Activity
The molecular structure of 2-Methoxy-6-(methylamino)benzamide derivatives has been studied using X-ray diffraction and density functional theory. Demir et al. (2015) analyzed a novel benzamide's structure and evaluated its antioxidant properties, contributing to the understanding of its chemical reactivity and potential applications in biochemistry (Demir et al., 2015).
Antipsychotic Agents and Dopamine Receptor Binding
2-Methoxy-6-(methylamino)benzamide has been a subject of interest in the synthesis of antipsychotic agents. Högberg et al. (1990) synthesized and evaluated related compounds for their antidopaminergic properties, supporting the development of antipsychotic medications (Högberg et al., 1990).
Synthesis and Chemical Analysis
The synthesis of 2-Methoxy-6-(methylamino)benzamide derivatives has been explored for various pharmaceutical applications. Horikawa et al. (2001) described a practical synthesis route for a key intermediate derivative, highlighting process improvements and potential applications (Horikawa et al., 2001).
Potential in PET Imaging and Cancer Research
The compound and its derivatives have been studied for potential use in PET imaging for cancer diagnosis. Wang et al. (2013) synthesized a derivative as a PET agent for imaging B-Raf(V600E) in cancers, demonstrating its application in medical imaging and oncology research (Wang et al., 2013).
PI3K Inhibitors and Anticancer Agents
2-Methoxy-6-(methylamino)benzamide derivatives have been investigated as novel structures for PI3K inhibitors and anticancer agents. Shao et al. (2014) synthesized and evaluated these compounds' antiproliferative activities, contributing to cancer treatment research (Shao et al., 2014).
Labeling for Biochemical Studies
The compound has been used in the synthesis of labeled agents for neuroleptic research. Tamazawa et al. (1984) described the synthesis of labeled derivatives of YM-09151-2, a potent neuroleptic agent, for metabolism and pharmacokinetics studies (Tamazawa & Arima, 1984).
QSAR Modeling on Dopamine D2 Receptor
QSAR modeling on 2-Methoxy-6-(methylamino)benzamide derivatives has been conducted to understand their binding affinity to dopamine D2 receptors, as studied by Samanta et al. (2005) (Samanta et al., 2005).
Glucokinase Activation in Diabetes Treatment
The compound's derivatives have been studied for their role as glucokinase activators, offering potential in treating type 2 diabetes mellitus. Park et al. (2014) identified a potent derivative with promising results in glucose uptake and glucokinase activity assays (Park et al., 2014).
Antiplatelet Agents
4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives, related to 2-Methoxy-6-(methylamino)benzamide, have been designed and synthesized as potential antiplatelet agents, as investigated by Liu et al. (2019) (Liu et al., 2019).
Targeting Melanoma with PET Probes
Radioactive probes derived from 2-Methoxy-6-(methylamino)benzamide have been synthesized for targeting melanoma in PET imaging. Garg et al. (2017) reported on the successful development of a probe for melanoma imaging, showcasing its clinical potential (Garg et al., 2017).
Propiedades
IUPAC Name |
2-methoxy-6-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-4-3-5-7(13-2)8(6)9(10)12/h3-5,11H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDCNQLKQKRCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(methylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



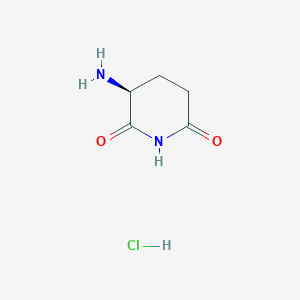
![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
